Cas no 400744-71-0 (3'-formyl-[1,1'-biphenyl]-2-carbonitrile)
3'-formyl-[1,1'-biphenyl]-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-2-carbonitrile,3'-formyl-
- 2-(3-formylphenyl)benzonitrile
- 3-(2-Cyanophenyl)benzaldehyde
- 3'-formyl-[1,1'-biphenyl]-2-carbonitrile
- CS-0452140
- AKOS004118758
- BB 0223818
- DTXSID00362675
- 3'-Formyl-biphenyl-2-carbonitrile
- 400744-71-0
-
- MDL: MFCD05979424
- Inchi: 1S/C14H9NO/c15-9-13-5-1-2-7-14(13)12-6-3-4-11(8-12)10-16/h1-8,10H
- InChI Key: KVPZVMLTYRMJNO-UHFFFAOYSA-N
- SMILES: O=CC1=CC=CC(=C1)C1C=CC=CC=1C#N
Computed Properties
- Exact Mass: 207.068
- Monoisotopic Mass: 207.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 40.9Ų
3'-formyl-[1,1'-biphenyl]-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 041576-1g |
3'-Formyl-biphenyl-2-carbonitrile |
400744-71-0 | 1g |
£397.00 | 2022-02-28 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4639-1G |
3'-formyl-[1,1'-biphenyl]-2-carbonitrile |
400744-71-0 | 95% | 1g |
¥ 1,920.00 | 2023-04-13 | |
| 1PlusChem | 1P00CJCO-250mg |
3-(2-Cyanophenyl)benzaldehyde |
400744-71-0 | 250mg |
$389.00 | 2025-02-26 | ||
| A2B Chem LLC | AF84152-250mg |
3'-Formyl-[1,1'-biphenyl]-2-carbonitrile |
400744-71-0 | 250mg |
$325.00 | 2024-04-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522807-1g |
3'-Formyl-[1,1'-biphenyl]-2-carbonitrile |
400744-71-0 | 98% | 1g |
¥2304.00 | 2024-05-15 | |
| Crysdot LLC | CD12075022-1g |
3'-Formyl-[1,1'-biphenyl]-2-carbonitrile |
400744-71-0 | 97% | 1g |
$307 | 2024-07-24 | |
| Ambeed | A502413-1g |
3'-Formyl-[1,1'-biphenyl]-2-carbonitrile |
400744-71-0 | 98% | 1g |
$310.0 | 2025-04-19 |
3'-formyl-[1,1'-biphenyl]-2-carbonitrile Suppliers
3'-formyl-[1,1'-biphenyl]-2-carbonitrile Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on 3'-formyl-[1,1'-biphenyl]-2-carbonitrile
Comprehensive Guide to 3'-Formyl-[1,1'-Biphenyl]-2-Carbonitrile (CAS No. 400744-71-0): Properties, Applications, and Market Insights
3'-Formyl-[1,1'-biphenyl]-2-carbonitrile (CAS No. 400744-71-0) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This biphenyl derivative features both a formyl group and a nitrile group, making it a versatile intermediate for various synthetic applications. With the increasing demand for advanced organic intermediates in drug discovery, this compound has become particularly relevant in 2024 as researchers explore novel small molecule therapeutics and functional materials.
The molecular structure of 3'-formyl-[1,1'-biphenyl]-2-carbonitrile consists of two benzene rings connected by a single bond (the biphenyl core), with a formyl group (-CHO) at the 3' position and a carbonitrile (-CN) group at the 2 position. This unique arrangement provides multiple reactive sites for chemical transformations, making it valuable for creating complex molecular architectures. Recent studies in medicinal chemistry have highlighted its potential as a building block for kinase inhibitors and other biologically active compounds, aligning with current trends in targeted drug development.
From a synthetic chemistry perspective, 400744-71-0 serves as an excellent precursor for various cross-coupling reactions, particularly in palladium-catalyzed transformations. The formyl group can undergo reductive amination to create secondary amines, while the nitrile functionality can be converted to tetrazoles or carboxylic acids. These transformations are crucial in modern drug discovery pipelines, especially for developing GPCR modulators and enzyme inhibitors – two of the most searched topics in pharmaceutical research today.
The applications of 3'-formyl-[1,1'-biphenyl]-2-carbonitrile extend beyond pharmaceuticals. In materials science, this compound has shown promise in the development of organic semiconductors and liquid crystal materials. The biphenyl core provides structural rigidity, while the polar functional groups enable fine-tuning of electronic properties. This dual functionality makes it particularly interesting for researchers working on OLED materials and organic photovoltaic devices, areas that have seen exponential growth in patent filings over the past three years.
Quality control of CAS 400744-71-0 typically involves advanced analytical techniques such as HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The compound generally appears as a white to off-white crystalline powder with high purity grades (>98%) available for research purposes. Proper storage conditions (typically 2-8°C in airtight containers) are essential to maintain the stability of both the formyl and nitrile functionalities, which are sensitive to moisture and prolonged exposure to air.
Market analysis indicates growing demand for 3'-formyl-[1,1'-biphenyl]-2-carbonitrile, particularly from contract research organizations and pharmaceutical innovators. The compound's price point varies significantly based on quantity and purity, with current market trends showing increased procurement for combinatorial chemistry applications. Several custom synthesis providers now include this molecule in their catalogues, responding to its rising popularity in fragment-based drug design approaches.
From an environmental and safety perspective, 400744-71-0 requires standard laboratory precautions. While not classified as highly hazardous, proper handling procedures should be followed due to its irritant properties. Material safety data sheets (MSDS) recommend using personal protective equipment including gloves and safety glasses when working with this compound. Disposal should follow local regulations for organic chemical waste, with particular attention to avoiding release into waterways.
The synthetic routes to 3'-formyl-[1,1'-biphenyl]-2-carbonitrile typically involve Suzuki-Miyaura coupling or Ullmann-type reactions to establish the biphenyl core, followed by selective formylation and cyanation steps. Recent innovations in flow chemistry have enabled more efficient production of this intermediate, addressing one of the key challenges in scaling up aromatic nitrile synthesis. These process improvements have made the compound more accessible to researchers investigating structure-activity relationships in drug development projects.
Looking forward, the scientific community anticipates expanded applications for 3'-formyl-[1,1'-biphenyl]-2-carbonitrile in proteolysis targeting chimeras (PROTACs) and other targeted protein degradation technologies. The compound's ability to serve as a versatile linker between recognition elements and effector moieties positions it well for these cutting-edge therapeutic approaches. Additionally, its potential in covalent inhibitor design through the formyl group's reactivity with nucleophilic amino acids is an active area of investigation.
For researchers sourcing CAS 400744-71-0, it's important to verify certificates of analysis and consider batch-to-batch consistency, especially when the compound will be used in high-throughput screening or structure-based drug design applications. Many suppliers now provide detailed spectroscopic data and chromatograms to ensure quality standards meet the rigorous demands of modern drug discovery programs.
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